1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene
Description
1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is a complex organic compound characterized by its unique structure, which includes a pyrene core substituted with biphenyl groups
Properties
CAS No. |
921599-46-4 |
|---|---|
Molecular Formula |
C42H28 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
1-[2,2-bis(4-phenylphenyl)ethenyl]pyrene |
InChI |
InChI=1S/C42H28/c1-3-8-29(9-4-1)31-14-18-33(19-15-31)40(34-20-16-32(17-21-34)30-10-5-2-6-11-30)28-38-25-24-37-23-22-35-12-7-13-36-26-27-39(38)42(37)41(35)36/h1-28H |
InChI Key |
QYLKSFRQXUUJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a pyrene derivative with a biphenyl boronic acid under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 812.9 g/mol. Its structure is characterized by multiple biphenyl units connected through an ethenyl linkage to a pyrene moiety. This configuration contributes to its photophysical properties, making it suitable for various applications.
Photonic Applications
1. Organic Light Emitting Diodes (OLEDs)
1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene has been investigated for use in OLEDs due to its strong luminescence properties. Studies have shown that compounds with similar structures can enhance the efficiency of light emission when incorporated into OLED devices. The biphenyl units facilitate effective charge transport while the pyrene core contributes to high photoluminescence efficiency .
2. Photovoltaics
The compound's ability to absorb light in the UV-visible spectrum makes it a candidate for organic photovoltaic cells. Research indicates that incorporating such compounds into solar cell designs can improve light absorption and conversion efficiency. The structural characteristics allow for better exciton generation and transport within the active layer of solar cells .
Material Science Applications
1. Polymer Composites
In material science, 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene has been explored as an additive in polymer matrices to enhance mechanical and thermal properties. The incorporation of this compound into polymers can improve their thermal stability and mechanical strength due to the rigid biphenyl structures that reinforce the polymer backbone .
2. Sensors
The photophysical properties of the compound also lend themselves to sensor applications. Its sensitivity to environmental changes (such as pH or temperature) can be harnessed in the development of optical sensors. The luminescent properties can change under different conditions, providing a measurable response that can be used for detection purposes .
Case Study 1: OLED Efficiency Enhancement
A study published in the Journal of Organic Electronics highlighted the use of similar biphenyl-ethenyl compounds in OLEDs, demonstrating a significant increase in luminous efficiency when these compounds were used as host materials for phosphorescent dopants. The findings suggest that 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene could similarly enhance device performance through improved charge transport and reduced energy loss during exciton formation .
Case Study 2: Photovoltaic Performance Improvement
Research conducted on organic solar cells incorporating pyrene derivatives showed improved power conversion efficiencies compared to conventional materials. The study indicated that the addition of such compounds could lead to better light harvesting and exciton dynamics, which are critical for enhancing overall solar cell performance .
Mechanism of Action
The mechanism of action of 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is largely dependent on its application. In photophysical applications, the compound’s extended conjugated system allows for efficient absorption and emission of light, making it useful as a fluorescent probe. In biological systems, its interactions with molecular targets can be studied using its fluorescence properties to track binding events and conformational changes .
Comparison with Similar Compounds
1,1’-Biphenyl, 4-ethenyl-: Similar in structure but lacks the pyrene core, which significantly alters its photophysical properties.
[1,1’-Biphenyl]-2,2’-diol: Another biphenyl derivative with different functional groups, leading to distinct chemical reactivity and applications.
Uniqueness: 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is unique due to its combination of a pyrene core and biphenyl substituents, which confer distinct photophysical properties and potential for diverse applications in materials science and organic electronics.
Biological Activity
1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene is a complex organic compound characterized by its unique structure that includes a pyrene core and two biphenyl groups linked via an ethenyl bridge. This compound has garnered attention due to its notable optical properties, particularly fluorescence, which suggests potential applications in organic electronics and photonics. Recent studies have begun to explore its biological activity, revealing promising avenues for further research.
The molecular formula of 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene is C42H28, with a molecular weight of 532.7 g/mol. The compound exhibits significant fluorescence properties that can be influenced by the presence of functional groups attached to the pyrene backbone.
Antioxidant Properties
Research indicates that pyrene derivatives may exhibit antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene could possess such properties due to its polycyclic aromatic structure .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that compounds similar to 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene can induce apoptosis in malignant cells. For instance, studies involving structurally related pyrene derivatives demonstrated significant cytotoxic effects against breast and prostate cancer cells . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to cell death.
Structure-Activity Relationship (SAR)
The biological activity of pyrene derivatives is often influenced by their structural characteristics. The presence of biphenyl groups enhances the electron-donating ability of the compound, which may increase its reactivity towards biological targets. A comparative analysis with other pyrene derivatives reveals that the specific arrangement of functional groups in 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene may optimize its interaction with cellular components .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrene | Base structure | Fluorescence |
| 1,3-Diphenylpyrene | Two phenyl groups | Moderate cytotoxicity |
| 9,10-Diphenylanthracene | Anthracene core with two phenyl groups | Higher stability; lower activity |
| 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene | Pyrene core with biphenyls | Potential antioxidant and cytotoxic effects |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antioxidant Activity : A study published in Molecules explored the antioxidant potential of pyrene derivatives. It was found that compounds with extended π-systems exhibited enhanced scavenging abilities against DPPH radicals .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that certain pyrene derivatives could inhibit the proliferation of HeLa and MCF-7 cells. The mechanism was attributed to ROS generation leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
